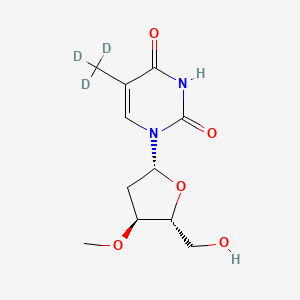

3'-O-Methyl Thymidine-d3

Description

Overview of Thymidine (B127349) and its Deoxyribonucleoside Analogs in Nucleic Acid Biology

Thymidine, or deoxythymidine, is a fundamental component of deoxyribonucleic acid (DNA). wikipedia.org As a pyrimidine (B1678525) deoxynucleoside, it pairs specifically with deoxyadenosine, forming a critical part of the genetic code that underpins all life. wikipedia.org The central role of thymidine in DNA synthesis has made it and its analogs powerful tools for studying cell proliferation and DNA replication. nih.govnih.gov By introducing modified versions of thymidine, scientists can effectively "tag" newly synthesized DNA, allowing for the visualization and characterization of dividing cells. nih.govgriffith.edu.au This principle has been the basis for numerous techniques in molecular and cell biology. nih.govnih.gov

Principles and Advantages of Stable Isotope Labeling (Deuteration) in Molecular Probes

Isotopic labeling is a technique used to trace the journey of a molecule through a reaction or a biological system. wikipedia.org This is achieved by replacing one or more atoms in the molecule with their isotope. wikipedia.org Stable isotopes, which are non-radioactive, are particularly valuable in this regard. iaea.orgpicarro.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is widely used for this purpose. clearsynth.com The replacement of hydrogen with deuterium, a process known as deuteration, creates a molecule that is chemically very similar to its non-labeled counterpart but has a greater mass. clearsynth.com This mass difference can be detected by techniques like mass spectrometry, allowing researchers to track the labeled molecule. wikipedia.org

Non-radioactive Nature and Safety Profile for in vitro and Mechanistic Studies

A significant advantage of using stable isotopes like deuterium is their non-radioactive nature. iaea.orgpicarro.com This eliminates the safety concerns and handling complexities associated with radioactive isotopes, making them ideal for a wide range of in vitro and mechanistic studies. iaea.org Researchers can work with deuterated compounds without the need for specialized radioprotective equipment or facilities.

Utility in Tracing Biochemical Pathways and Molecular Transformations

Deuterium-labeled compounds are powerful tracers for elucidating biochemical pathways and understanding how molecules are transformed within a cell. clearsynth.comsynmr.in By introducing a deuterated molecule into a biological system, researchers can follow its metabolic fate, identifying the various enzymes that act upon it and the resulting metabolites. synmr.insimsonpharma.com This approach provides invaluable insights into drug metabolism, nutrient utilization, and the mechanisms of disease. clearsynth.comsynmr.in

Historical Context of Deuterated Nucleosides in Research

The use of deuterated compounds in research has a rich history, evolving from early studies of reaction mechanisms to sophisticated applications in drug development and structural biology. thalesnano.comresearchgate.net Initially, deuterium labeling helped to unravel the intricate steps of chemical reactions. thalesnano.com Over time, the application of deuterated nucleosides expanded into the biological sciences. For instance, tritiated thymidine (a radioactive isotope of hydrogen) was historically used to study cell proliferation, but this has been largely superseded by non-radioactive analogs. nih.govnih.gov The development of synthetic methods for producing specifically deuterated nucleosides has further broadened their utility, enabling detailed investigations into enzyme mechanisms and nucleic acid structure. scienceopen.com

Introducing 3'-O-Methyl Thymidine-d3 as a Specialized Research Tool

This compound represents the convergence of two powerful strategies in biochemical research: nucleoside modification and stable isotope labeling. This compound is a derivative of thymidine that has been methylated at the 3'-hydroxyl position and has had the three hydrogen atoms of this methyl group replaced with deuterium. pharmaffiliates.comlgcstandards.comlgcstandards.comscbt.com This dual modification makes it a highly specialized tool. The 3'-O-methyl group can act as a probe for enzymatic processes at the 3'-end of the nucleoside, while the deuterium label provides a non-radioactive signature for tracing the molecule's interactions and transformations. It is often used as an intermediate in the synthesis of anti-HIV drugs.

Detailed Research Findings

While specific research findings directly utilizing this compound are not extensively detailed in the public domain, its structure suggests its utility in several key research areas. The deuterium labeling of the methyl group makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, 3'-O-Methyl Thymidine, or related metabolites. thalesnano.com This is crucial in pharmacokinetic studies to accurately measure drug concentrations in biological samples. simsonpharma.comthalesnano.com

Furthermore, the deuterated methyl group can be used to investigate the kinetic isotope effect in enzymatic reactions. If an enzyme-catalyzed reaction involves the cleavage of a C-H bond in the methyl group, the rate of the reaction will be slower with the deuterated compound due to the stronger C-D bond. This phenomenon can be used to probe the mechanism of methyltransferases and other enzymes that might interact with this part of the molecule.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₃D₃N₂O₅ pharmaffiliates.com |

| Synonyms | Not Available |

| Recommended Use | Research and development only lgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O5 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3 |

InChI Key |

ZGBKEOLAPVBJFC-SJMYZUAVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Methyl Thymidine D3 and Its Derivatives

Chemical Synthesis Approaches to 3'-O-Methyl Thymidine (B127349)

The foundational step in producing 3'-O-Methyl Thymidine-d3 is the synthesis of its non-deuterated precursor, 3'-O-Methyl Thymidine. This process hinges on the ability to selectively methylate the 3'-hydroxyl group of the thymidine molecule while leaving other reactive sites, such as the 5'-hydroxyl group and the N3 position of the thymine (B56734) base, untouched.

Regioselective Methylation Strategies at the 3'-Hydroxyl Position

Achieving regioselectivity in the methylation of thymidine is a significant chemical challenge. Direct methylation of unprotected thymidine often leads to a mixture of products, including 3'-O-methyl, 5'-O-methyl, and N3-methyl derivatives, as well as di- and tri-methylated species. To circumvent this, chemists employ strategies that either enhance the reactivity of the 3'-hydroxyl group or temporarily block other reactive positions.

One common approach involves the use of a bulky protecting group at the 5'-hydroxyl position, which sterically hinders this site and favors methylation at the 3'-position. Another method relies on chelation control, where a temporary bidentate bridge between the 3'- and 5'-hydroxyl groups can be selectively opened to expose the 3'-hydroxyl for methylation. nih.gov Solvent choice can also play a crucial role in directing the site of alkylation. For instance, using aprotic polar solvents with low dielectric constants can favor O-alkylation at the 3'-position. researchgate.net

A reported method for the synthesis of 3'-O-methylthymidine involves a facile process that also allows for the creation of related deoxygenated thymidine derivatives. acs.org This highlights the versatility of synthetic routes in nucleoside chemistry.

Precursor Chemistry and Protecting Group Strategies

The synthesis of 3'-O-Methyl Thymidine necessitates a careful selection of precursors and protecting groups. The starting material is typically thymidine itself. To ensure that methylation occurs exclusively at the 3'-hydroxyl group, the 5'-hydroxyl group is often protected. A common protecting group for this purpose is the 4,4'-dimethoxytrityl (DMT) group, which can be selectively removed under mild acidic conditions. sigmaaldrich.com

The N3 position of the thymine base can also be reactive towards alkylating agents. nih.gov While thymine itself often does not require a protecting group during standard oligonucleotide synthesis, for specific reactions like 3'-O-methylation, protection of the N3 imide function might be necessary to prevent unwanted side reactions. sigmaaldrich.com Groups like the tert-butyloxycarbonyl (Boc) group have been shown to be effective for protecting the N3 position and are stable under conditions required for other synthetic manipulations. nih.gov

The general strategy involves:

Protection of the 5'-hydroxyl group of thymidine.

Optional protection of the N3 position of the thymine base.

Methylation of the free 3'-hydroxyl group.

Removal of all protecting groups to yield the final 3'-O-Methyl Thymidine.

| Protecting Group | Targeted Functional Group | Key Features |

| 4,4'-dimethoxytrityl (DMT) | 5'-Hydroxyl | Bulky, allows for selective protection and is easily removed with mild acid. sigmaaldrich.com |

| tert-Butyldimethylsilyl (TBDMS) | 5'-Hydroxyl | Offers robust protection and can be removed with fluoride (B91410) ions. researchgate.net |

| tert-Butyloxycarbonyl (Boc) | N3 of Thymine | Stable to many standard deprotection conditions for other groups. nih.gov |

| β-benzoylpropionyl | Hydroxyl Groups | Can be used for OH groups and is removed by reaction with hydrazine. acs.org |

Incorporation of Deuterium (B1214612) Atoms (d3) during Synthesis

The introduction of the three deuterium atoms onto the methyl group at the 3'-O-position is a critical step that transforms 3'-O-Methyl Thymidine into a valuable isotopic tracer. This can be achieved through several methods, primarily involving the use of a deuterated methylating agent.

Precursor-Based Deuteration Methods

The most direct method for introducing the d3-methyl group is to use a deuterated methylating agent during the synthesis. Instead of a standard methyl source like methyl iodide (CH3I), its deuterated counterpart, trideuteromethyl iodide (CD3I), is used. This reaction is typically performed on a thymidine precursor where the 5'-hydroxyl group is protected.

The general reaction is as follows: 5'-O-Protected Thymidine + Base + CD3I → 5'-O-Protected-3'-O-Methyl-d3-Thymidine

Following this step, the 5'-protecting group is removed to yield the final product, this compound. The efficiency of this method is high, and the isotopic purity of the final product is primarily dependent on the isotopic purity of the starting deuterated methylating agent. The use of deuterated glucose as a precursor in vivo has also been explored for quantifying cell turnover, demonstrating another facet of precursor-based deuteration in biological systems. frontiersin.org

Hydrogen-Deuterium Exchange Reactions for Deuterium Incorporation

While direct synthesis with a deuterated precursor is common for methyl group labeling, hydrogen-deuterium exchange (H/D exchange) reactions are a powerful tool for incorporating deuterium into other positions of a molecule. wikipedia.orgnih.gov This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D2O). nih.govmdpi.com

For the specific case of this compound, H/D exchange is less practical for labeling the methyl group itself, as C-H bonds on a methyl group are generally not acidic enough to undergo exchange under mild conditions. However, H/D exchange is widely used to deuterate other parts of nucleosides, such as the base or specific positions on the sugar ring. mdpi.comclockss.org For instance, palladium-catalyzed H/D exchange in D2O has been used for the base-selective deuteration of nucleosides. acs.orgclockss.org These reactions can be catalyzed by acids, bases, or metal catalysts like platinum. wikipedia.org

Optimization of Deuteration Efficiency and Isotopic Purity

The success of synthesizing this compound hinges on the efficiency of the deuteration step and the resulting isotopic purity of the final compound. When using precursor-based methods with CD3I, the primary factor is the isotopic enrichment of the deuterated reagent. High-purity CD3I (e.g., >99% deuterium) will directly translate to a high isotopic purity in the final product.

For H/D exchange reactions, several factors influence the efficiency and purity:

Catalyst: The choice of catalyst (e.g., palladium, platinum, iridium) can significantly affect the rate and regioselectivity of the exchange. acs.orgmdpi.comchemrxiv.org

Deuterium Source: The concentration and purity of the deuterium source (e.g., D2O, D2 gas) are critical. acs.orgclockss.org A large excess of the deuterium source is often used to drive the equilibrium towards the deuterated product. wikipedia.org

Reaction Conditions: Temperature, pressure, and pH can be optimized to maximize deuterium incorporation while minimizing side reactions or degradation of the nucleoside. wikipedia.orgclockss.org For example, raising the temperature can often improve deuterium efficiency. clockss.org

Back-Exchange: During workup and purification, exposure to protic solvents (like water or methanol) can lead to back-exchange, where deuterium is replaced by hydrogen. nih.gov To minimize this, quenching the reaction and performing purification steps under aprotic or carefully controlled conditions is crucial.

The following table summarizes key parameters for optimizing deuteration:

| Parameter | Influence on Deuteration | Optimization Strategy |

| Catalyst | Affects reaction rate and selectivity. acs.orgmdpi.com | Screening various metal catalysts (e.g., Pd, Pt, Ir) for optimal performance. chemrxiv.org |

| Deuterium Source | Determines the maximum possible isotopic enrichment. clockss.org | Use of high-purity D2O or D2 gas in large excess. acs.orgwikipedia.org |

| Temperature | Higher temperatures can increase reaction rates and efficiency. clockss.org | Careful optimization to avoid degradation of the substrate. |

| pH | Can influence the rate of exchange, especially for acid/base catalyzed reactions. wikipedia.org | Adjusting pH to the optimal range for the specific exchange reaction. |

| Reaction Time | Longer reaction times can lead to higher deuterium incorporation. | Monitoring the reaction progress to find the optimal time point. |

| Solvent | Can affect solubility and catalyst activity. | Choice of an appropriate solvent system, often including D2O. clockss.org |

By carefully controlling these synthetic and deuteration steps, this compound can be produced with high chemical and isotopic purity, making it a reliable tool for advanced scientific research.

Purification and Characterization Techniques for Labeled Nucleosides

The purification and characterization of isotopically labeled nucleosides like this compound are critical to ensure the final product's purity and structural integrity. A variety of chromatographic and spectroscopic techniques are employed for this purpose. oup.comscienceopen.combu.edu

High-performance liquid chromatography (HPLC) is a primary tool for purification. scienceopen.comescholarship.org Different HPLC methods are used depending on the specific properties of the nucleoside and potential impurities. Ion-exchange chromatography is effective for separating nucleoside triphosphates (NTPs) from their mono- and diphosphate (B83284) precursors. scienceopen.combu.edu For compounds that are difficult to resolve with other methods, ion-pair reversed-phase HPLC is often utilized. scienceopen.combu.edu Boronate affinity chromatography is another specialized technique that binds to the cis-diol moieties found in ribonucleosides, though its effectiveness can be limited if other reaction components also contain these structures. scienceopen.combu.edu For protected nucleosides, silica (B1680970) gel chromatography is a viable purification method. escholarship.org

Following purification, characterization is essential to confirm the identity and isotopic purity of the labeled compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical methods used. silantes.comacs.org NMR is particularly powerful for determining the specific site and extent of deuterium incorporation. nih.govsilantes.com Mass spectrometry is used to confirm the molecular weight of the labeled nucleoside, thereby verifying the successful incorporation of the deuterium atoms. silantes.comacs.org For quantitative analysis, isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards (SILIS), is the method of choice. mdpi.com

Table 1: Purification and Characterization Techniques

| Technique | Purpose | Key Findings/Applications | Citations |

|---|---|---|---|

| Ion-Exchange Chromatography | Purification | Effective for separating NTPs from mono- and diphosphate intermediates. | scienceopen.com, bu.edu |

| Ion-Pair Reversed-Phase HPLC | Purification | Used for purifying challenging compounds like CTP and resolving complex mixtures. | scienceopen.com, bu.edu |

| Boronate Affinity Chromatography | Purification | Binds specifically to cis-diol moieties in ribonucleosides. | scienceopen.com, bu.edu |

| Silica Gel Chromatography | Purification | Suitable for purifying fully protected nucleoside triphosphates. | escholarship.org |

| Nuclear Magnetic Resonance (NMR) | Characterization | Provides structural information and confirms the site of isotopic labeling. | silantes.com |

| Mass Spectrometry (MS) | Characterization | Confirms molecular weight and is used for quantification of labeled nucleotides. | silantes.com, acs.org |

Scalability and Challenges in Deuterated Nucleoside Analog Synthesis

The large-scale synthesis of deuterated nucleoside analogs like this compound presents several significant challenges that can impact yield, purity, and economic viability. huarenscience.com These challenges stem from the complexity of the synthetic routes, the cost of starting materials, and the difficulties associated with purification. escholarship.orghuarenscience.com

Purification is another major bottleneck in scalable synthesis. escholarship.orghuarenscience.com Techniques like HPLC, while effective at the lab scale, are often tedious, time-consuming, and not cost-effective for industrial-scale production. escholarship.org The process can lead to compound degradation during necessary steps like freeze-drying to remove aqueous mobile phases. escholarship.org Developing scalable purification methods that maintain high purity without sacrificing yield is a critical area of research. huarenscience.com

Table 2: Challenges in Scalable Synthesis

| Challenge | Description | Citations |

|---|---|---|

| Complex Reaction Pathways | Synthesis involves multiple, precisely controlled steps, increasing the risk of side reactions and lower yields at scale. | researchgate.net, huarenscience.com |

| Purification and Isolation | Standard lab-scale purification methods like HPLC are often inefficient and not cost-effective for industrial production. | escholarship.org, huarenscience.com |

| Economic Viability | High cost of deuterated reagents, expensive catalysts, and specialized equipment hinder cost-effective, large-scale production. | huarenscience.com |

| Functional Group Compatibility | Synthetic routes must accommodate sensitive functional groups, often requiring complex protection and deprotection strategies. | escholarship.org |

| Stereoselective Control | Achieving the desired stereoisomer (e.g., the β-anomer) can be challenging and requires specific catalysts or synthetic strategies. | researchgate.net |

Advanced Analytical Applications in Quantitative Biochemistry and Omics

3'-O-Methyl Thymidine-d3 as a Stable Isotope Internal Standard (SIL-IS) in Mass Spectrometry

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. cdc.gov this compound, a deuterated form of 3'-O-Methyl Thymidine (B127349), is utilized as a SIL-IS to ensure the accuracy and reproducibility of analytical results. wuxiapptec.comnih.gov The introduction of deuterium (B1214612) atoms creates a mass shift from the endogenous analyte, allowing the two to be distinguished by a mass spectrometer. smolecule.com

Principles of Isotope Dilution Mass Spectrometry for Nucleoside Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of analytes, including nucleosides. osti.govspringernature.com The method involves adding a known amount of an isotopically labeled version of the analyte of interest, such as this compound, to a sample. osti.gov This "spike" serves as an internal standard. osti.gov The sample is then processed and analyzed by mass spectrometry, where the ratio of the natural, unlabeled analyte to the isotopically labeled internal standard is measured. osti.govoup.com Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatographic separation, and ionization. wuxiapptec.comtandfonline.com Any sample loss or variation during these steps will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measured ratio. This allows for the precise calculation of the original concentration of the unlabeled analyte in the sample. osti.gov

Methodological Development for High-Precision Quantification of Analytes

The development of robust and high-precision analytical methods is crucial for quantitative studies in biochemistry and clinical research. The use of this compound as an internal standard contributes significantly to the development of such methods for quantifying nucleosides and related compounds. Its inclusion in analytical workflows, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), helps to ensure that the method meets stringent validation criteria for accuracy, precision, linearity, and sensitivity. nih.gov

For instance, in the development of a method to quantify multiple vitamin D metabolites, a deuterated internal standard was essential for achieving accurate and reproducible results within the FDA's guideline limits. nih.gov The internal standard helps to account for variability at multiple stages of the analytical process, including extraction efficiency and instrument response. wuxiapptec.com This ultimately leads to the development of highly reliable methods capable of detecting and quantifying analytes at low concentrations in complex biological matrices. springernature.com

Application in Targeted Metabolomics and Quantitative Proteomics Workflows

Targeted Metabolomics: This field focuses on the measurement of a specific, predefined set of metabolites. science.govlcms.cz In targeted metabolomics studies involving nucleosides, this compound can be employed as an internal standard to accurately quantify changes in the levels of its endogenous counterpart or other related nucleosides. science.govshimadzu.com This is particularly valuable for investigating metabolic pathways, diagnosing diseases, and monitoring therapeutic responses where precise concentration measurements are critical. science.govotsuka.co.jp The use of SIL-IS allows for the creation of high-coverage targeted methods that can simultaneously and reliably quantify hundreds of metabolites. science.govshimadzu.com

Quantitative Proteomics: While this compound is a nucleoside analog and not directly used for protein quantification, the principles of using stable isotope labeling are fundamental to quantitative proteomics. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and the use of isotopically labeled peptides as internal standards in methods like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are analogous to the use of this compound in metabolomics. nih.gov These approaches enable the precise relative or absolute quantification of proteins across different samples, providing insights into cellular processes, disease mechanisms, and biomarker discovery. nih.govgla.ac.uk

Table 1: Applications of this compound in Mass Spectrometry

| Application Area | Specific Use | Principle | Key Advantage |

|---|---|---|---|

| Isotope Dilution Mass Spectrometry (IDMS) | Quantification of nucleosides | A known amount of the labeled standard is added to the sample. The ratio of the unlabeled analyte to the labeled standard is measured to determine the analyte's concentration. osti.gov | High precision and accuracy in quantification. osti.gov |

| Compensation for Matrix Effects | Analysis of complex biological samples | The labeled standard co-elutes with the analyte and experiences the same ion suppression or enhancement. wuxiapptec.comnih.gov | Normalizes for signal variability, leading to more reliable results. wuxiapptec.comnih.gov |

| Method Development | Establishing robust analytical methods | Serves as a constant reference to ensure method accuracy, precision, and linearity during validation. nih.gov | Facilitates the development of high-quality, reproducible analytical assays. |

| Targeted Metabolomics | Quantifying specific nucleosides | Used as an internal standard to accurately measure the concentration of target nucleosides in a sample. science.govshimadzu.com | Enables precise measurement of metabolite changes in various biological states. otsuka.co.jp |

| Quantitative Proteomics (Analogous Principle) | Protein quantification (using labeled amino acids/peptides) | Stable isotope-labeled amino acids or peptides are used as internal standards for protein quantification. nih.gov | Allows for accurate relative and absolute quantification of proteins. nih.govgla.ac.uk |

Utilization in Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govembopress.org By introducing stable isotope-labeled substrates (tracers) into a cellular system and tracking the incorporation of the isotopes into various metabolites, researchers can elucidate the activity of metabolic pathways. nih.govmdpi.com

Tracing Nucleotide Biosynthesis and Salvage Pathways

Nucleotides can be synthesized through two main routes: the de novo pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. columbia.edufrontiersin.org Stable isotope-labeled nucleosides, such as deuterated thymidine analogs, are valuable tools for tracing the activity of these pathways. smolecule.comuky.edu

When cells are cultured in the presence of an isotopically labeled nucleoside like this compound (or more commonly, labeled thymidine), it can be taken up by the cells and incorporated into the nucleotide pool via the salvage pathway. smolecule.comuky.edu By using mass spectrometry to analyze the isotopic enrichment in downstream metabolites, such as thymidine triphosphate (TTP) and ultimately DNA, researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway. sci-hub.se

This approach provides critical insights into how cells regulate nucleotide metabolism under different conditions, such as during cell proliferation, in response to drug treatment, or in disease states like cancer, where both pathways are often dysregulated. uky.eduub.edu Understanding the flux through these pathways can help identify potential targets for therapeutic intervention. mdpi.comcreative-proteomics.com For example, elucidating the reliance of cancer cells on a particular pathway could inform the development of targeted therapies that inhibit that specific route of nucleotide supply. ub.edu

Table 2: Research Findings on Nucleotide Pathway Analysis

| Research Focus | Key Finding | Significance |

|---|---|---|

| Regulation of Nucleotide Metabolism | Cells dynamically shift between de novo and salvage pathways depending on their proliferative state and nutrient availability. frontiersin.orguky.edu | Reveals the metabolic flexibility of cells and how they adapt to changing conditions. |

| Cancer Cell Metabolism | Many cancer cells exhibit increased reliance on both de novo and salvage pathways to support rapid proliferation. uky.eduub.edu | Highlights nucleotide metabolism as a key target for anti-cancer therapies. |

| Metabolic Flux Analysis (MFA) | Isotope tracing experiments allow for the quantitative measurement of reaction rates within the nucleotide synthesis network. mdpi.comcreative-proteomics.com | Provides a detailed, functional map of metabolic activity, identifying bottlenecks and key regulatory points. mdpi.com |

| Early Seedling Development | Initial germination relies on salvage pathways, while later stages utilize de novo synthesis to meet the demands of growth. frontiersin.org | Demonstrates the developmental regulation of nucleotide biosynthesis in plants. |

Measurement of Metabolic Fluxes in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope-labeled compounds, such as this compound, is central to these investigations. creative-proteomics.com By introducing this labeled compound into cellular systems, researchers can trace the path of the deuterium-labeled methyl group as it is incorporated into various metabolic pathways.

This approach provides a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone. eurisotop.com MFA allows for the quantitative characterization of metabolic processes, the identification of rigid nodes in metabolic pathways, and the discovery of new metabolic routes. creative-proteomics.com For instance, by tracking the labeled atoms from precursors to end products, the contributions of different pathways to the synthesis of a particular metabolite can be determined. nsf.gov This is particularly valuable in understanding how metabolic networks respond to genetic modifications or external stimuli. creative-proteomics.com For example, studies have used MFA to compare the metabolic flux distributions between mutant and parent strains of microorganisms, revealing significant shifts in carbon utilization and energy production pathways. plos.org

Table 1: Key Aspects of Metabolic Flux Analysis (MFA)

| Feature | Description |

|---|---|

| Principle | Utilizes stable isotope tracers to follow the flow of atoms through metabolic pathways. creative-proteomics.com |

| Data Output | Provides quantitative rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com |

| Key Applications | Identifying pathway bottlenecks, understanding metabolic reprogramming in disease, guiding metabolic engineering efforts. creative-proteomics.comfrontiersin.org |

| Advantages | Offers a dynamic perspective on metabolism, reveals pathway activity levels, can uncover novel metabolic routes. creative-proteomics.comeurisotop.com |

Assessment of Deoxyribonucleotide Pool Dynamics

The maintenance of balanced deoxyribonucleotide (dNTP) pools is crucial for genomic integrity, DNA replication, and repair. metwarebio.comcreative-proteomics.com Imbalances in dNTP levels can lead to increased mutation rates and genomic instability, which are hallmarks of diseases like cancer. metwarebio.comcreative-proteomics.com this compound, as a labeled analog of thymidine, is instrumental in studies aimed at understanding the dynamics of the thymidine triphosphate (dTTP) pool.

Research has shown that even resting cells (in the G0 phase of the cell cycle) maintain a small dTTP pool with a measurable turnover rate, suggesting a continuous, albeit slow, de novo synthesis of dNTPs likely for DNA repair and mitochondrial DNA synthesis. nih.gov In contrast, cells actively undergoing DNA replication (S-phase) exhibit a dramatically larger dTTP pool and a much faster turnover rate. nih.gov The ability to accurately quantify these pools and their dynamics is essential for investigating the effects of various drugs, particularly nucleoside analogs used in chemotherapy and antiviral treatments that target dNTP metabolism. metwarebio.comcreative-proteomics.com

Table 2: Comparative dTTP Pool Dynamics

| Cell State | Relative dTTP Pool Size | Relative Turnover Rate | Implied Function |

|---|---|---|---|

| G0 Phase (Resting) | 1x | 1x | DNA repair, mitochondrial DNA synthesis nih.gov |

| S Phase (Replicating) | ~20x | >200x | DNA replication nih.gov |

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Platforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique widely used for the quantification of small molecules in complex biological samples. metwarebio.comcreative-proteomics.com The use of stable isotope-labeled internal standards, like this compound, is a cornerstone of robust LC-MS/MS-based quantification methods. creative-proteomics.comnih.gov These internal standards are added to samples at a known concentration at the beginning of the sample preparation process. Because they are chemically identical to the analyte of interest but have a different mass due to the isotopic label, they experience the same extraction inefficiencies and matrix effects during analysis. creative-proteomics.combiorxiv.org This allows for accurate correction and precise quantification of the endogenous analyte. creative-proteomics.com

Numerous validated LC-MS/MS methods have been developed for the analysis of nucleosides and nucleotides, demonstrating excellent linearity, precision, and accuracy. nih.govresearchgate.netnih.govnih.gov These methods are capable of quantifying dNTPs at very low levels (femtomole per sample), making them suitable for clinical research samples where cell numbers may be limited. nih.govresearchgate.net The high specificity of LC-MS/MS also allows for the separation and quantification of structurally similar compounds, such as epimers and isobars, which can interfere with other analytical techniques. nih.gov

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for dNTPs

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Validated Analytical Range | 50 to 2500 fmol/sample | nih.gov |

| Intraday Variation (RSD) | 0.6% to 1.3% | nih.gov |

| Interday Variation (RSD) | 3.7% to 7.5% | nih.gov |

| Analyte Recovery | 80.1% to 110.0% | nih.gov |

Based on data from representative validated methods.

Role in Multi-Omics Data Integration and Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating data from multiple 'omics' layers, including genomics, transcriptomics, proteomics, and metabolomics. cd-genomics.comnih.gov This integrated approach provides a more holistic view of how different biological processes interact to produce complex phenotypes. nih.gov Metabolomics, which includes the analysis of dNTP pools and metabolic fluxes, provides information that is closest to the phenotype. nih.gov

The precise quantitative data generated using stable isotope-labeled compounds like this compound in metabolomic and fluxomic studies are invaluable for building and refining computational models of cellular networks. By integrating this metabolic data with information from other omics levels, researchers can construct more comprehensive models of gene regulatory networks and cellular processes. cd-genomics.com This multi-omics strategy is a powerful tool for discovering and prioritizing biomarkers for disease diagnosis and for evaluating the efficacy of treatments. nih.gov Such approaches have been used to study the functional capacity of genes by observing the systemic perturbations caused by their knockout, revealing impacts on diverse cellular processes from energy metabolism to the assembly of mitochondrial complexes. mdpi.com The ultimate goal is to move beyond studying individual components to understanding the dynamics and regulation of the entire biological system. cd-genomics.comfrontiersin.org

Investigations into Nucleoside Metabolism and Enzymology

Substrate Specificity and Recognition by Nucleoside-Metabolizing Enzymes

The ability of cells to utilize or be affected by a nucleoside analog is fundamentally dependent on its recognition and processing by various enzymes and transport proteins. The modification at the 3'-position of the deoxyribose ring in 3'-O-Methyl Thymidine (B127349) significantly influences its interaction with these key components of nucleoside metabolism.

Studies with Thymidine Phosphorylase and its Analogs

Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. wikipedia.org Studies on the substrate specificity of TP have revealed that the 3'-hydroxyl group of the nucleoside plays a crucial role in the enzyme-substrate interaction. Research on Escherichia coli thymidine phosphorylase has shown that modifications at the 3'-position of the sugar moiety can significantly impact the enzyme's catalytic activity. nih.gov For instance, the replacement of the 3'-hydroxyl group with an amino group, as in 3'-amino-3'-deoxythymidine, affects its ability to be phosphorolyzed by TP, with the reaction being pH-dependent. researchgate.net This suggests that the presence and nature of the substituent at the 3'-position are critical for proper binding and catalysis within the active site of thymidine phosphorylase. While direct studies on 3'-O-Methyl Thymidine are limited, the established importance of the 3'-OH group for substrate recognition suggests that its methylation would likely alter, and possibly reduce, its affinity as a substrate for thymidine phosphorylase.

Elucidation of Enzymatic Reaction Mechanisms using Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can provide profound insights into the mechanisms of enzyme-catalyzed reactions. This is primarily achieved through the study of kinetic isotope effects.

Probing Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of 3'-O-Methyl Thymidine-d3, the deuterium atoms are located on the methyl group at the 3'-O-position. If a chemical bond to this methyl group is broken or formed in the rate-determining step of an enzymatic reaction, a primary kinetic isotope effect would be observed. The magnitude of the KIE can provide valuable information about the transition state of the reaction. libretexts.org For example, if an enzyme were to catalyze the demethylation of 3'-O-Methyl Thymidine, the cleavage of a C-D bond in the deuterated analog would be slower than the cleavage of a C-H bond in the non-deuterated compound, leading to a "normal" KIE (kH/kD > 1). The study of such KIEs is a powerful tool for elucidating reaction mechanisms and identifying rate-limiting steps in enzymatic catalysis. nih.gov While specific KIE studies utilizing this compound have not been extensively reported, the principle remains a valuable approach for investigating enzymes that might interact with this compound.

Below is an interactive data table summarizing the theoretical application of KIE in studying enzymatic reactions with this compound.

| Enzymatic Reaction | Potential Rate-Limiting Step Involving the 3'-O-Methyl Group | Expected Kinetic Isotope Effect (kH/kD) | Information Gained |

| O-Demethylation | C-H/C-D bond cleavage | > 1 (Normal KIE) | Confirmation of C-H bond cleavage in the rate-determining step. |

| Hydrolation | Not directly involving C-H/C-D bond cleavage | ~ 1 (No significant KIE) | The cleavage of the C-O bond is likely the rate-limiting step. |

| Conformational Change | No bond breaking/formation at the methyl group | ~ 1 (No significant KIE) | The rate is limited by protein dynamics rather than a chemical step at this position. |

Investigating Stereochemical Aspects of Enzymatic Reactions

Enzymatic reactions are characterized by their high degree of stereospecificity, meaning that enzymes can distinguish between stereoisomers of a substrate and typically produce a single stereoisomer as a product. libretexts.org This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. When an enzyme interacts with a substrate like 3'-O-Methyl Thymidine, it will bind in a specific orientation. Any subsequent catalytic reaction will proceed with a defined stereochemical outcome. For instance, if an enzyme were to add a functional group to the thymine base of 3'-O-Methyl Thymidine, it would do so from a specific face of the molecule, resulting in a product with a particular stereochemistry. The analysis of the stereochemistry of the products of enzymatic reactions involving nucleoside analogs is crucial for understanding the geometry of the active site and the mechanism of the catalytic transformation. researchgate.net

Applications in Nucleic Acid Biology and Dynamics

Research on DNA Repair Processes

DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. Cells have evolved a complex network of DNA repair pathways to counteract this damage and maintain genomic integrity. 3'-O-Methyl Thymidine-d3 finds a significant application in this field, particularly in the context of alkylation damage.

The introduction of chain-terminating agents can induce a DNA damage response. While this compound itself does not directly damage the DNA template, its triphosphate form can lead to the accumulation of stalled replication forks, which are recognized by the cell as a form of DNA damage. This triggers the activation of DNA damage response pathways, such as the ATR- and ATM-mediated signaling cascades. By using this compound to induce replication stress in a controlled manner, researchers can study the activation of these pathways, the recruitment of repair factors, and the downstream cellular consequences.

Alkylation of DNA bases is a common type of DNA damage. One such lesion is 3-methylthymine (B189716) (3-meT), which can be cytotoxic and mutagenic if not repaired. The repair of 3-meT is primarily carried out by the base excision repair (BER) pathway, which involves the removal of the damaged base by a specific DNA glycosylase.

The primary application of this compound in this context is as an internal standard in mass spectrometry-based analytical methods for the quantification of 3-methylthymine. In a typical experiment, DNA is isolated from cells or tissues, hydrolyzed to its constituent nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To accurately quantify the amount of 3-methylthymine, a known amount of an isotopically labeled internal standard is added to the sample. This compound, with its three deuterium (B1214612) atoms, serves as an ideal internal standard because it is chemically identical to the analyte of interest (in terms of the thymine (B56734) base) but has a different mass. This allows for precise quantification by correcting for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

| Analyte | Internal Standard | Analytical Technique | Application |

| 3-methylthymine | This compound | LC-MS/MS | Quantification of DNA alkylation damage and repair |

| O⁶-methylguanine | ¹⁵N₅-deoxyguanosine | LC-MS/MS | Quantification of another key DNA alkylation lesion |

Analysis of DNA Methylation Patterns and Epigenetic Studies

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. DNA methylation typically occurs at the 5-position of cytosine residues in CpG dinucleotides.

The direct application of this compound in the mainstream analysis of DNA methylation patterns, such as bisulfite sequencing, is limited due to its nature as a chain terminator. It is not incorporated into the genome and therefore cannot report on the methylation status of cytosines. However, its utility in epigenetic studies is more nuanced and indirect. The cellular machinery for DNA replication and repair is intricately linked with the maintenance of epigenetic marks. For instance, DNA methyltransferases, the enzymes responsible for maintaining methylation patterns, are often localized at the replication fork.

By using this compound to manipulate DNA replication dynamics, researchers can investigate how replication stress and the stalling of replication forks might influence the fidelity of epigenetic inheritance. For example, studies could explore whether the prolonged stalling of a replication fork leads to localized changes in DNA methylation or histone modification patterns. In such studies, this compound would serve as a tool to perturb the system, and its effects on the epigenome would be analyzed using established techniques like whole-genome bisulfite sequencing or ChIP-seq. While not a direct probe for methylation, it can be a valuable component of studies aimed at understanding the interplay between DNA replication, repair, and the epigenome.

Investigating the Influence of 3'-O-Methylation on Nucleic Acid Structure and Function

This structural alteration directly impacts the functional properties of oligonucleotides containing 3'-O-Methyl Thymidine (B127349). One of the most significant effects is on the thermal stability of nucleic acid duplexes. The modification can increase the melting temperature (Tm) of a duplex, indicating a more stable structure. This enhanced stability is attributed to favorable conformational changes and altered hydration patterns within the helix. For instance, studies on the related 2'-O-methyl modifications have shown that they increase the stability of RNA duplexes and RNA-DNA hybrids. nih.govidtdna.com The 3'-O-methyl group, by virtue of its position, fundamentally blocks the extension of a nucleic acid chain by DNA or RNA polymerases, as it replaces the 3'-hydroxyl group necessary for the formation of a phosphodiester bond. nih.gov This makes it an invaluable tool for controlling polymerization reactions and for creating oligonucleotides that are resistant to certain enzymatic activities.

Development of Modified Oligonucleotides for Research Purposes

The unique properties conferred by the 3'-O-methyl modification have led to the development of synthetic oligonucleotides incorporating 3'-O-Methyl Thymidine for a range of research applications. These modified oligonucleotides serve as probes to explore DNA-protein interactions, to study the mechanisms of DNA repair and replication, and to act as therapeutic agents in antisense and RNAi technologies. The deuterium label (d3) on the methyl group provides a non-radioactive, stable isotope tracer. This allows researchers to use techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the fate of the oligonucleotide within complex biological systems, without the confounding cytotoxic effects associated with radiolabels like ³H-thymidine. nih.gov

Enzymatic Resistance Studies of Modified Oligonucleotides

A primary challenge in the in vivo and in vitro application of natural oligonucleotides is their rapid degradation by nucleases. idtdna.com Chemical modifications are crucial for enhancing their stability and prolonging their functional lifespan. synoligo.com The 3'-O-methyl modification, by capping the 3'-end of an oligonucleotide, provides potent protection against 3'-exonucleases, which are a major source of degradation in serum. idtdna.com

Research has demonstrated the effectiveness of O-methyl modifications in conferring nuclease resistance. While much of the literature focuses on the 2'-O-methyl group, the principles extend to modifications at other positions. For example, studies on oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine showed significantly increased resistance to both 3'-exonucleases (snake venom phosphodiesterase, SVPD) and endonucleases (DNase I) compared to unmodified oligonucleotides. nih.gov The half-life of a modified 17mer oligonucleotide against SVPD was 240 times greater than its unmodified counterpart. nih.gov Similarly, against DNase I, the modified oligonucleotide was 24 times more stable. nih.gov This enhanced stability is attributed to the steric hindrance provided by the methyl group, which impedes the binding and catalytic activity of the nuclease enzymes. nih.gov

| Oligonucleotide Type | Nuclease | Half-life (t1/2) | Relative Stability Increase |

|---|---|---|---|

| Unmodified 17mer | SVPD (3'-exonuclease) | Reference | 1x |

| Modified 17mer (containing 2'-O-methyl analogs) | SVPD (3'-exonuclease) | 240x greater than unmodified | 240x |

| Unmodified 17mer | DNase I (endonuclease) | Reference | 1x |

| Modified 17mer (containing 2'-O-methyl analogs) | DNase I (endonuclease) | 24x greater than unmodified | 24x |

Data derived from studies on 2'-O-methylated uridine (B1682114) analogs, illustrating the protective effect of O-methylation against enzymatic degradation. nih.gov

Duplex and Triplex Forming Abilities with Nucleic Acid Analogs

Beyond improving stability, modifications like 3'-O-methylation can modulate the ability of an oligonucleotide to bind to target DNA or RNA sequences, forming duplex or triplex structures. Triplex-forming oligonucleotides (TFOs) are of particular interest as they can bind in the major groove of a DNA double helix in a sequence-specific manner, offering a strategy for gene targeting and regulation. oup.comnih.gov

The stability of these higher-order structures is critical for their function. Chemical modifications are often necessary to enhance the binding affinity of TFOs under physiological conditions. oup.com Studies involving 2'-O-methyl modifications have shown that their incorporation can increase the thermal stability of duplexes formed with complementary RNA strands. nih.gov This stabilizing effect is beneficial for antisense applications targeting mRNA. In the context of triplex formation, the conformational changes induced by O-methylation can pre-organize the oligonucleotide into a geometry that is favorable for binding to the target duplex, thereby stabilizing the resulting three-stranded structure. nih.gov The ability to form stable duplexes and triplexes is essential for the function of these modified oligonucleotides as research tools for modulating gene expression or probing DNA structure. oup.com

Advanced Spectroscopic and Mechanistic Characterizations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful tool for the detailed structural and dynamic analysis of 3'-O-Methyl Thymidine-d3 in solution. nih.gov The introduction of deuterium (B1214612) at the 3'-O-methyl position offers specific advantages for certain NMR experiments.

Elucidation of Conformational Preferences of Nucleoside Analogs

The conformation of the sugar moiety and the orientation of the base relative to the sugar are critical determinants of the biological activity of nucleoside analogs. nih.govnih.gov For this compound, ¹H NMR spectroscopy can be used to determine the conformational preferences of the deoxyribose ring. The analysis of proton-proton coupling constants allows for the description of the sugar pucker, which exists in a dynamic equilibrium between the C2'-endo (S-type) and C3'-endo (N-type) conformations. nih.gov The methylation at the 3'-O-position influences this equilibrium.

Furthermore, the orientation around the glycosidic bond (χ), which connects the thymine (B56734) base to the deoxyribose sugar, can be determined. This bond can adopt either a syn or anti conformation. For many modified nucleosides, the syn conformation is preferred. nih.gov The substitution at the 3'-position, as in 3'-O-Methyl Thymidine (B127349), can impact these conformational preferences, which in turn can affect how the analog interacts with target enzymes or nucleic acid structures. nih.govscispace.com

| Parameter | Description | Typical NMR Method |

|---|---|---|

| Sugar Pucker | Describes the conformation of the furanose ring (C2'-endo vs. C3'-endo). | Analysis of vicinal proton-proton coupling constants (e.g., JH1'-H2', JH2'-H3'). |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the base relative to the sugar (anti vs. syn). | Nuclear Overhauser Effect (NOE) measurements between base protons and sugar protons. |

| Exocyclic C4'-C5' Bond Conformation | Describes the orientation of the 5'-hydroxyl group. | Analysis of JH4'-H5' and JH4'-H5'' coupling constants. cdnsciencepub.com |

Structural Biology of Nucleic Acids and Protein-Nucleic Acid Interactions

In the context of structural biology, isotopically labeled nucleosides like this compound are invaluable probes for studying the structure and dynamics of DNA and RNA, as well as their complexes with proteins. nih.govtechnologynetworks.com When incorporated into oligonucleotides, this analog can provide specific structural restraints and report on local conformational changes upon protein binding. nih.gov

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine intermolecular distances between the nucleoside analog and amino acid residues of a binding protein. nih.gov The deuterium label in this compound can be beneficial in simplifying complex spectra, aiding in the assignment of resonances, a process crucial for structure determination. oup.com Chemical shift perturbation studies, where changes in the NMR spectrum of a protein are monitored upon titration with a DNA or RNA containing the analog, can map the binding interface. ceitec.cz

Improved Spectral Resolution with Deuterium Labeling

A significant advantage of using deuterated compounds in NMR is the simplification of spectra and the reduction of signal overlap, which is particularly problematic in large biomolecules. oup.com The replacement of protons with deuterium atoms at specific positions, such as the 3'-O-methyl group in this compound, eliminates the corresponding ¹H signals and their scalar couplings from the spectrum. This "NMR-window" technique allows for the unambiguous observation of nearby proton resonances. google.com

Moreover, deuteration leads to a decrease in the rate of dipolar relaxation, which is a major contributor to line broadening in NMR. This results in sharper signals and improved spectral resolution, which is critical for resolving crowded spectral regions and for the accurate measurement of NMR parameters used in structure and dynamics studies. utoronto.ca This is especially beneficial for studying large protein-nucleic acid complexes. nih.gov The use of selectively deuterated nucleosides has been shown to significantly improve the quality of NOE spectra, facilitating the assignment of cross-peaks that might otherwise be unresolvable. utoronto.ca

Biophysical Studies of this compound Interactions

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between this compound (as part of a larger nucleic acid structure) and its biological targets. Methods such as isothermal titration calorimetry (ITC) can directly measure the heat changes upon binding, yielding the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Computational Chemistry and Molecular Dynamics Simulations to Complement Experimental Findings

Computational methods are increasingly used to complement and rationalize experimental data from NMR and biophysical studies. mdpi.comacs.org Molecular dynamics (MD) simulations can provide an atomistic view of the conformational dynamics of this compound, both as an isolated molecule and within a nucleic acid duplex or a protein-ligand complex. nih.gov These simulations can explore the conformational landscape of the sugar pucker and the glycosidic torsion angle, corroborating the conformational preferences determined by NMR. nih.gov

Quantum mechanics (QM) calculations, often using Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and to predict NMR chemical shifts and coupling constants. researchgate.netfrontiersin.org These theoretical values can then be compared with experimental data to validate the computational models and to gain a deeper understanding of the electronic effects of the 3'-O-methyl modification. scirp.org For instance, DFT calculations have been used to study the thermodynamic and electrical properties of thymidine derivatives. researchgate.netscirp.org In the context of protein-nucleic acid interactions, molecular docking and MD simulations can predict the binding mode of an oligonucleotide containing this compound and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. nih.gov

| Method | Application | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule in solution or in a complex. nih.gov | Conformational flexibility, solvent effects, binding pathways, and interaction stability. mdpi.com |

| Density Functional Theory (DFT) | Calculating electronic structure and energies of different conformers. scirp.org | Optimized geometries, relative energies of conformers, NMR parameters, and reaction mechanisms. researchgate.net |

| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. nih.gov | Preferred binding modes, interaction sites, and scoring functions to estimate binding affinity. acs.org |

Future Research Directions and Methodological Innovations

Development of Novel Analytical Platforms Utilizing 3'-O-Methyl Thymidine-d3

The future of quantitative bioanalysis lies in the development of highly sensitive and accurate analytical platforms, with mass spectrometry (MS) being a key technology. nih.gov this compound is an ideal candidate for advancing these platforms, primarily for its role as a stable isotope-labeled internal standard (SIL-IS). lumiprobe.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL-IS is essential for achieving unequivocal identification and accurate quantification of analytes. nih.govacs.orgbioanalysis-zone.com

The core principle involves spiking a biological sample with a known quantity of this compound. Because it is chemically identical to the endogenous (unlabeled) 3'-O-Methyl Thymidine (B127349) but differs in mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. wikipedia.org This allows for the correction of sample loss during preparation and variations in ionization efficiency, significantly improving the accuracy and precision of quantitative measurements. bioanalysis-zone.comnih.gov

Future research will likely focus on integrating this compound into novel analytical workflows. This includes its application in Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), a powerful technique for studying the dynamics of nucleic acid modifications in vivo. nih.govwikipedia.org By using heavily labeled standards like this compound, researchers can perform complex pulse-chase experiments to track the metabolic fate of nucleosides within cells, providing a dynamic view of nucleic acid metabolism. mdpi.com The development of analytical methods using this standard will be crucial for fields like epigenetics, pharmacology, and clinical diagnostics. nih.gov

Table 1: Applications of Isotopically Labeled Standards in Analytical Platforms

| Analytical Platform | Role of Labeled Standard (e.g., this compound) | Key Advantage | Relevant Research Area |

| LC-MS/MS | Internal Standard for Isotope Dilution | Accurate quantification, corrects for matrix effects and sample loss. nih.govnih.gov | Pharmacokinetics, Metabolomics, Clinical Chemistry. uea.ac.uk |

| GC-MS | Internal Standard | Enables precise measurement in gas chromatography applications. nih.gov | Steroid analysis, environmental monitoring. |

| NAIL-MS | Tracer and Standard | Allows for dynamic tracking of nucleoside modifications and turnover in vivo. nih.govwikipedia.org | RNA biology, Epigenetics. wikipedia.orgmdpi.com |

| UHPLC-MS/MS | Internal Standard | Supports high-throughput, sensitive, and rapid quantification of metabolites. uea.ac.uk | Vitamin D analysis, therapeutic drug monitoring. uea.ac.uk |

Expanded Applications in Quantitative Biology and Pathway Mapping

Quantitative biology aims to measure and model the dynamics of biological processes. Stable isotope-labeled nucleosides like this compound are invaluable tools for these investigations. Their use allows researchers to move beyond static snapshots of cellular components toward a dynamic understanding of metabolic pathways. nih.gov

A primary application is in the field of epigenetics, particularly in the study of DNA and RNA methylation. nih.govfrontiersin.org DNA methylation is a crucial mechanism for regulating gene expression, and its dysregulation is implicated in numerous diseases. frontiersin.org By using labeled precursors and standards, researchers can trace the flow of methyl groups and nucleosides through the pathways responsible for these epigenetic modifications. For instance, in studies of DNA repair, labeled nucleosides can help quantify the rate of nucleotide excision and replacement, providing insights into the efficiency of these critical maintenance pathways. nobelprize.org

Furthermore, this compound can be used in metabolic pulse-chase experiments to map the turnover rates of nucleic acids. mdpi.com This involves introducing the labeled compound to cells for a period and then monitoring its incorporation into and subsequent disappearance from DNA and RNA over time. uni-muenchen.de This approach provides quantitative data on replication, transcription, and degradation rates, which are fundamental parameters in systems biology models. nih.gov The ability to generate absolute quantitative data for multiple nucleoside modifications is essential for understanding how cellular states change in response to external stimuli or disease. mdpi.com

Advancements in Synthetic Routes for Complex Labeled Nucleosides

The expanding applications for labeled nucleosides necessitate continuous innovation in their chemical synthesis. The synthesis of a molecule like this compound, which combines a specific methylation with isotopic labeling, highlights the complexity of this field. Future research will focus on developing more efficient, scalable, and versatile synthetic routes.

Current methods for deuterium labeling include the direct H-D exchange on an existing nucleoside, often catalyzed by a metal like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O). clockss.orgresearchgate.net While convenient, these methods can sometimes lack selectivity and may not be suitable for all positions on the nucleoside. clockss.org Alternative approaches involve multi-step synthesis starting from smaller, pre-labeled building blocks, which offers greater control over the position of the isotopic label but is often more laborious. uq.edu.autandfonline.com

Future advancements will likely involve:

Novel Catalysts: Developing new transition metal catalysts for more selective and efficient H-D exchange reactions under milder conditions, preserving sensitive functional groups and the glycosyl bond. nih.gov

Enzymatic Synthesis: Utilizing enzymes to perform specific labeling steps, harnessing their inherent specificity for creating complex labeled nucleosides that are challenging to produce through traditional chemistry. nih.gov

Combinatorial Synthesis: Creating libraries of complex labeled nucleosides with different labels (e.g., ¹³C, ¹⁵N, ²H) and modifications to serve as a comprehensive toolkit for mass spectrometry-based research. mdpi.com

Click Chemistry: Employing click reactions to attach labeled or functional moieties to nucleosides, enabling the synthesis of highly complex probes for various biochemical applications. beilstein-journals.org

These synthetic advancements will not only facilitate the production of this compound but also pave the way for a new generation of sophisticated molecular tools for biological research.

Table 2: Comparison of Synthetic Strategies for Labeled Nucleosides

| Synthetic Strategy | Description | Advantages | Challenges |

| Catalytic H-D Exchange | Direct exchange of hydrogen for deuterium on the nucleoside using a catalyst (e.g., Pd/C) and D₂O. clockss.orgresearchgate.net | Simple, post-synthetic modification. researchgate.net | Can lack regioselectivity; harsh conditions may cleave glycosyl bond. clockss.org |

| Multi-step Chemical Synthesis | Building the nucleoside from smaller, isotopically labeled precursors. uq.edu.autandfonline.com | High control over label position; high isotopic enrichment. tandfonline.com | Laborious, requires multiple steps, potentially lower overall yield. |

| Enzymatic Synthesis | Using enzymes to catalyze the formation or modification of nucleosides with labeled substrates. nih.gov | High specificity and stereoselectivity. | Limited to known enzyme activities; enzyme availability and stability. |

| Click Chemistry | Using highly efficient and specific reactions to conjugate labeled tags to nucleoside scaffolds. beilstein-journals.org | Mild reaction conditions, high yields, modular approach. | Requires appropriate functional handles on the nucleoside. |

Exploration of its Role in Studying Other Cellular Processes Beyond DNA Metabolism

While thymidine is intrinsically linked to DNA synthesis and repair, its labeled and modified analogs have the potential to illuminate a broader range of cellular activities. nobelprize.orgrevvity.com The study of RNA modifications, or epitranscriptomics, is a rapidly growing field, and RNA is known to be susceptible to damage and modification, similar to DNA. acs.org Labeled nucleosides like this compound could be adapted to study the pathways of RNA modification, turnover, and the cellular response to RNA damage. nih.govacs.org

Moreover, nucleoside analogs are a cornerstone of antiviral and anticancer therapies. clockss.orgmdanderson.org this compound can serve as a valuable tool in pharmacological studies to understand how these therapeutic agents are metabolized and how they interfere with cellular pathways. By using it as a tracer, researchers could investigate the activation of prodrugs, their incorporation into nucleic acids, and their impact on cell cycle progression and apoptosis. nih.gov

The compound could also be used to investigate the regulation of cellular proliferation. Studies have used labeled thymidine to measure mitogenic responses to various growth factors and hormones. nih.gov Using a stable isotope-labeled version avoids the cytotoxicity associated with radioactive [³H]-thymidine, providing more accurate data on how signaling pathways influence the cell cycle. nih.gov This allows for a cleaner dissection of the mechanisms controlling cell division in both normal and pathological contexts.

Integration with Emerging Technologies in Biochemical Research

The full potential of this compound will be realized through its integration with other emerging technologies. The synergy between stable isotope labeling and next-generation analytical instruments is a powerful driver of discovery.

Advanced Mass Spectrometry: The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry enables the simultaneous quantification of dozens or even hundreds of metabolites from a single sample. uea.ac.uk Integrating this compound as an internal standard in these "metabolomics" or "lipidomics" workflows will enhance the quantitative accuracy of measurements of nucleoside-related pathways.

Next-Generation Sequencing (NGS): Certain NGS technologies can detect DNA and RNA modifications. frontiersin.org Labeled nucleosides can be used as standards to validate and calibrate these sequencing methods, ensuring the accuracy of genome-wide epigenetic maps.

Systems Biology and Computational Modeling: Quantitative data on pathway dynamics, obtained using tracers like this compound, are essential for building and validating computational models of cellular networks. nih.gov These models can simulate complex biological behaviors and predict how cells will respond to perturbations, such as drug treatment.

Therapeutic Oligonucleotides: There is growing interest in developing chemically modified oligonucleotides, such as small interfering RNAs (siRNAs), for therapeutic use. oup.comacs.org The 2'-O-Methyl modification is a common feature in these synthetic nucleic acids to enhance stability. acs.org Labeled versions, such as those incorporating a 3'-O-Methyl-d3 group, could be used in preclinical studies to precisely track their biodistribution, stability, and metabolic fate in vivo.

By combining the precision of stable isotope labeling with the power of these emerging technologies, researchers can address increasingly complex questions in biology and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.